3-Bromo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
3-Bromo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound characterized by its bromine, naphthyl, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 1-naphthaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions generally include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized benzamides.
Scientific Research Applications
3-Bromo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique functional groups.
Materials Science: The compound may be explored for its properties in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3-Bromo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthyl and benzamide groups could facilitate binding to hydrophobic pockets, while the bromine atom might participate in halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N’-(1-naphthylmethylene)benzohydrazide: Similar in structure but lacks the oxoethyl group.
3-Bromo-N-(3-{(E)-[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide: Contains additional functional groups that may alter its reactivity and applications.
Uniqueness
3-Bromo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide is unique due to its combination of bromine, naphthyl, and benzamide groups, which confer distinct chemical properties and potential applications. Its specific structure allows for versatile reactivity and interactions, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
769142-75-8 |
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Molecular Formula |
C20H16BrN3O2 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
3-bromo-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H16BrN3O2/c21-17-9-4-7-15(11-17)20(26)22-13-19(25)24-23-12-16-8-3-6-14-5-1-2-10-18(14)16/h1-12H,13H2,(H,22,26)(H,24,25)/b23-12+ |
InChI Key |
NXGKPRQTKUZLNX-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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